![molecular formula C7H5F2NO3 B2920051 3-(Difluoromethoxy)isonicotinic acid CAS No. 1211526-06-5](/img/structure/B2920051.png)
3-(Difluoromethoxy)isonicotinic acid
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Overview
Description
Scientific Research Applications
- Researchers have developed a novel sulfonic acid functionalized silica-supported isonicotinic acid (SO₃H-INA@SiO₂) catalyst. This catalyst efficiently converts 2-methylfuran into diesel fuel precursors of C₁₅ and C₂₀ units via tandem ring opening followed by condensation reactions. The resulting products include 5,5-bis(5-methylfuran-2-yl)pentan-2-one and 2,4,4-tris(5-methylfuran-2-yl)pentan-1-ol .
- Isonicotinic acid derivatives, including DFM-INA, have been investigated as potential inducers of plant resistance against bacteria and fungi. These compounds enhance the plant’s ability to defend itself, contributing to sustainable agriculture and disease management .
- Self-assembled double-deck dyes based on DFM-INA derivatives have been synthesized and applied in dye-sensitized solar cells. These materials play a crucial role in enhancing light absorption and electron transfer efficiency in solar cell devices .
- Researchers have determined the crystal structure of 3,5-difluoroisonicotinic acid . This information aids in understanding its molecular arrangement and properties, which can be relevant for various applications .
- Isonicotinic acid derivatives, including DFM-INA, serve as building blocks in medicinal chemistry. Researchers explore their potential as scaffolds for designing new drugs targeting specific biological pathways .
- DFM-INA can act as a ligand in coordination complexes with transition metals. These complexes exhibit diverse properties, such as luminescence, magnetism, and catalytic activity. Researchers investigate their applications in materials science and catalysis .
Catalysis for Diesel Fuel Precursors
Plant Immunity Inducer
Dye-Sensitized Solar Cells (DSSCs)
Crystal Structure Studies
Medicinal Chemistry and Drug Design
Materials Science and Coordination Chemistry
Mechanism of Action
Target of Action
It’s structurally related to isoniazid, which is known to target bacterial catalase . This enzyme plays a crucial role in the survival and virulence of bacteria, particularly Mycobacterium tuberculosis .
Mode of Action
Isoniazid, a related compound, is a prodrug that must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex
Biochemical Pathways
Isoniazid is known to inhibit the synthesis of mycolic acid, a key component of the mycobacterial cell wall . This leads to inhibition of cell wall biosynthesis, making the bacteria more susceptible to osmotic lysis .
Result of Action
Based on the action of isoniazid, it can be inferred that the compound may lead to the disruption of cell wall biosynthesis in bacteria, leading to their death .
properties
IUPAC Name |
3-(difluoromethoxy)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-5-3-10-2-1-4(5)6(11)12/h1-3,7H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMLACSZUOQADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)isonicotinic acid |
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